ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate
Description
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is a hydrazone derivative characterized by an (E)-configured imine bond, a 2-methoxyphenyl substituent, and an ethyl propanoate group. Hydrazones are widely studied for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their tunable electronic properties and ability to act as ligands or bioactive intermediates.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVEHQEMFNIMQ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For example, the reaction between ethyl acetoacetate and 2-methoxyphenylhydrazine under acidic or basic conditions can yield the desired hydrazone. The reaction conditions may include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted hydrazones.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Hydrazone derivatives have been studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The hydrazone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter the compound’s properties:
Key Observations :
Functional Group Modifications
Variations in the ester group and additional functional groups influence reactivity and applications:
Key Observations :
Key Observations :
- High yields (e.g., 88% in ) are achievable with electron-deficient arylhydrazines, while sterically hindered substrates may require optimized conditions.
Biological Activity
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate, also known by its CAS number 33020-74-5, is a compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- IUPAC Name : Ethyl 2-(2-(2-methoxyphenyl)hydrazin-1-ylidene)propanoate
- Physical Form : Solid
- Purity : Typically >97%
This compound exhibits biological activity primarily through its interaction with various cellular targets. Its hydrazine moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that hydrazone derivatives can effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Specifically, this compound has shown promise against various cancer cell lines:
These findings suggest that the compound may interfere with critical signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study published in a peer-reviewed journal evaluated the effects of several hydrazone derivatives, including this compound, on colon cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups . -
Antimicrobial Evaluation :
Another research effort assessed the antimicrobial properties of this compound against common pathogens. The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents . -
Mechanistic Insights :
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of key enzymes, disrupting their function and leading to reduced tumor growth .
Q & A
Q. Table 1. Key Physicochemical Properties and Analytical Parameters
Q. Table 2. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (for borane-pyridine step) | +25% |
| Solvent System | 10% HCl-methanol | +15% purity |
| Catalyst Ratio | 1:2.5 (substrate:catalyst) | +30% selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
